![molecular formula C21H27ClN4O5S B6480749 N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride CAS No. 1216476-32-2](/img/structure/B6480749.png)
N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClN4O5S and its molecular weight is 483.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.1390688 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride is a complex organic compound with potential biological activity. This article will delve into its biological properties, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C₁₄H₁₈ClN₃O₃S
- Molecular Weight : 333.83 g/mol
- SMILES Notation : The compound's SMILES notation provides insight into its structural configuration, which is crucial for understanding its biological interactions.
Structural Characteristics
The compound features a diethylamino group, which is known for enhancing solubility and bioavailability in biological systems. The presence of a dioxane and thiazole ring contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing various signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, altering metabolic processes.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, making it a candidate for further research in antimicrobial applications.
Case Studies and Research Findings
- Antibacterial Activity :
- Synthesis and Characterization :
- Computational Studies :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S.ClH/c1-3-23(4-2)7-8-24(20(28)13-25-18(26)5-6-19(25)27)21-22-14-11-15-16(12-17(14)31-21)30-10-9-29-15;/h11-12H,3-10,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFDKEIWHPZSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CN4C(=O)CCC4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.